4-Methoxy-3-methyl-5-nitrobenzoic acid
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Overview
Description
4-Methoxy-3-methyl-5-nitrobenzoic acid is an organic compound with the molecular formula C9H9NO5 It is a derivative of benzoic acid, characterized by the presence of methoxy, methyl, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-methyl-5-nitrobenzoic acid typically involves the nitration of 4-methoxy-3-methylbenzoic acid. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and concentration controls. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-3-methyl-5-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Reduction: 4-Methoxy-3-methyl-5-aminobenzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-3-methyl-5-nitrobenzoic acid is utilized in several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Proteomics: Used as a reagent in the study of protein structures and functions.
Pharmaceutical Research: Investigated for its potential use in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-methyl-5-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that may interact with biological molecules, potentially leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
- 4-Methoxy-3-nitrobenzoic acid
- 4-Methyl-3-nitrobenzoic acid
- 4-Methoxybenzoic acid
Comparison: 4-Methoxy-3-methyl-5-nitrobenzoic acid is unique due to the presence of both methoxy and methyl groups along with the nitro group. This combination of functional groups imparts distinct chemical properties and reactivity compared to its analogs. For instance, the presence of the methyl group can influence the electron density on the aromatic ring, affecting the compound’s reactivity in electrophilic and nucleophilic substitution reactions .
Properties
IUPAC Name |
4-methoxy-3-methyl-5-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-5-3-6(9(11)12)4-7(10(13)14)8(5)15-2/h3-4H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVHWBJKSKTEBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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